molecular formula C20H21ClN2O5 B5336565 N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]leucine

N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]leucine

カタログ番号: B5336565
分子量: 404.8 g/mol
InChIキー: NLVPAYPOXXOVKH-RVDMUPIBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]leucine, commonly known as CFI-402257, is a small molecule inhibitor that has gained significant attention from the scientific community due to its potential therapeutic applications. This compound has been shown to have promising results in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.

作用機序

CFI-402257 inhibits the activity of IRAK4 by binding to a specific site on the protein. This binding prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines. By inhibiting IRAK4, CFI-402257 can suppress the immune response and reduce inflammation.
Biochemical and Physiological Effects:
CFI-402257 has been shown to have significant biochemical and physiological effects. In preclinical studies, it has been demonstrated to reduce inflammation in animal models of rheumatoid arthritis and lupus. Additionally, CFI-402257 has been shown to have anti-tumor effects in various cancer cell lines.

実験室実験の利点と制限

One of the main advantages of CFI-402257 is its specificity for IRAK4. This specificity allows for targeted inhibition of the immune response without affecting other signaling pathways. However, one limitation of CFI-402257 is its low solubility in water, which can make it challenging to use in certain experimental settings.

将来の方向性

There are several potential future directions for research on CFI-402257. One area of interest is the development of more potent and selective IRAK4 inhibitors. Additionally, there is a need for further studies to determine the safety and efficacy of CFI-402257 in clinical trials. Finally, research is needed to explore the potential therapeutic applications of CFI-402257 in other diseases, such as inflammatory bowel disease and multiple sclerosis.
Conclusion:
In conclusion, CFI-402257 is a promising small molecule inhibitor with potential therapeutic applications in the treatment of various diseases. Its specificity for IRAK4 makes it a valuable tool for studying the immune response and inflammation. However, further research is needed to fully understand its mechanism of action and potential applications in clinical settings.

合成法

The synthesis of CFI-402257 involves a series of chemical reactions that result in the formation of the final product. The process begins with the reaction between 4-chlorobenzaldehyde and 2-furoyl chloride, which yields 3-(4-chlorophenyl)-2-furoic acid. This intermediate is then reacted with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide to form the N-hydroxysuccinimide ester. The final step involves the reaction of the ester with leucine to form CFI-402257.

科学的研究の応用

CFI-402257 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of a protein called IRAK4, which plays a crucial role in the immune response. This inhibition can lead to the suppression of inflammatory responses, making CFI-402257 a potential treatment for autoimmune disorders such as rheumatoid arthritis and lupus.

特性

IUPAC Name

2-[[(E)-3-(4-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O5/c1-12(2)10-16(20(26)27)23-18(24)15(11-13-5-7-14(21)8-6-13)22-19(25)17-4-3-9-28-17/h3-9,11-12,16H,10H2,1-2H3,(H,22,25)(H,23,24)(H,26,27)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVPAYPOXXOVKH-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(C(=O)O)NC(=O)/C(=C\C1=CC=C(C=C1)Cl)/NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。